molecular formula C9H17N3O2 B12108292 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium

2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium

Cat. No.: B12108292
M. Wt: 199.25 g/mol
InChI Key: NJYVKYFXBDKITN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with 2-aminopropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium involves its interaction with specific molecular targets and pathways. The imidazolium moiety facilitates ionic interactions, while the amino acid derivative can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological processes, such as ion transport and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium is unique due to its combination of an amino acid derivative and an imidazolium-based ionic liquid. This dual functionality allows it to participate in a broader range of chemical and biological interactions compared to its counterparts .

Properties

IUPAC Name

2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C3H7NO2/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2H,4H2,1H3,(H,5,6)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYVKYFXBDKITN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CC(C(=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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